

AB-CHMINACA: An In-Depth Analytical and Technical Guide

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Compound of Interest		
Compound Name:	AB-Chiminaca	
Cat. No.:	B2560839	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical reference standard for AB-CHMINACA, a potent synthetic cannabinoid. The information compiled herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's chemical properties, analytical identification, metabolic pathways, and biological activity.

Chemical and Physical Properties

AB-CHMINACA, formally known as N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid characterized by an indazole core. In its pure form, it appears as a white crystalline solid. The compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethyl formamide (DMF), but is only sparingly soluble in aqueous buffers.



Property	Value	Reference
Formal Name	N-[(1S)-1-(aminocarbonyl)-2- methylpropyl]-1- (cyclohexylmethyl)-1H- indazole-3-carboxamide	[1]
CAS Number	1185887-21-1	[1]
Molecular Formula	C20H28N4O2	[1]
Formula Weight	356.5 g/mol	[1][2]
Purity	≥98%	[1]
Formulation	A neat solid	[1]
Melting Point	88.5-92.5°C	
Solubility	DMF: ~5 mg/ml, DMSO: ~10 mg/ml, Ethanol: ~3 mg/ml	

Analytical Methodologies

The identification and quantification of AB-CHMINACA can be achieved through various analytical techniques. The most commonly employed methods include gas chromatographymass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A general procedure for the analysis of AB-CHMINACA in herbal material involves the following steps:

Sample Preparation: An aliquot of the homogenized herbal material is extracted with a
suitable organic solvent, such as methanol or a mixture of chloroform and methanol. The
extract is then filtered and may be subjected to a cleanup step using solid-phase extraction
(SPE) if necessary.



- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
 - GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used.
 - Carrier Gas: Helium is commonly used as the carrier gas.
 - Injection Mode: Splitless injection is often preferred for trace analysis.
 - Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at 150°C, ramp to 300°C at a rate of 15-20°C/min, and hold for several minutes.
- Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode.
 Data is acquired in full scan mode to identify the compound based on its mass spectrum and in selected ion monitoring (SIM) mode for quantification. The characteristic fragmentation pattern of AB-CHMINACA is used for its identification.[4]

Analytical Workflow for AB-CHMINACA Identification



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Caption: A typical analytical workflow for the identification and confirmation of AB-CHMINACA in a sample.

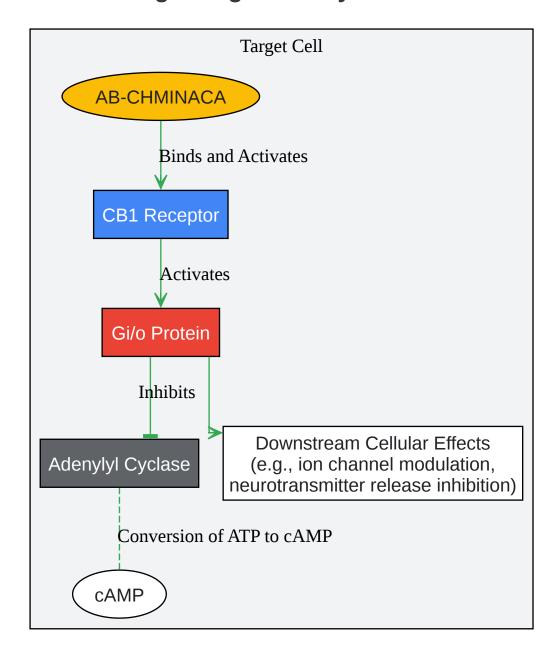
Metabolism and Signaling Pathways

AB-CHMINACA is extensively metabolized in humans. The primary metabolic pathways involve cytochrome P450 (CYP) enzymes, with CYP3A4 being the most active.[5][6] The main metabolic transformations include hydroxylation of the cyclohexyl ring and N-dealkylation.[5] Amidase-mediated hydrolysis also results in the formation of carboxylated metabolites.[5] Several mono-hydroxylated and di-hydroxylated metabolites, as well as glucuronidated conjugates, have been identified.[5]



As a synthetic cannabinoid, AB-CHMINACA acts as a potent agonist at both the cannabinoid receptor type 1 (CB₁) and type 2 (CB₂).[7] Its binding affinities (K_i) are 0.78 nM for CB₁ and 0.45 nM for CB₂.[7] The activation of the CB₁ receptor, which is primarily located in the central nervous system, is responsible for the psychoactive effects of the compound.[8]

AB-CHMINACA Signaling Pathway



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Caption: Simplified signaling pathway of AB-CHMINACA upon binding to the CB1 receptor.



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